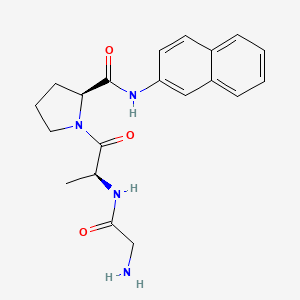

Glycylalanyl-N-2-Naphthyl-L-Prolineamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindungen enthalten eine Sequenz von drei bis zehn Alpha-Aminosäuren, die durch Peptidbindungen verbunden sind . Diese Verbindung ist experimentell und wurde auf ihre potenziellen Wechselwirkungen und Wirkmechanismen untersucht .

Herstellungsmethoden

Die Synthese von GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMID beinhaltet die Amidierung von L-Prolin in organischen Medien. Die Amidierung von Alpha-Aminosäuren ist eine Herausforderung und erfordert im Allgemeinen Schutzstrategien für die Aminofunktionalität . Der Syntheseweg beinhaltet typischerweise die Kupplung von Glycin, Alanin und Naphthyl-Prolinamid unter Verwendung von Peptidbindungsbildungstechniken. Industrielle Produktionsmethoden können je nach Umfang und gewünschter Reinheit des Produkts die Festphasenpeptidsynthese (SPPS) oder die Lösungsphasensynthese umfassen.

Chemische Reaktionsanalyse

GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMID unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden oder Acylchloriden auftreten. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vorbereitungsmethoden

The synthesis of GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE involves the amidation of L-proline in organic media. Amidation of alpha-amino acids is challenging and generally requires protection strategies for the amino functionality . The synthetic route typically involves the coupling of glycine, alanine, and naphthyl-prolineamide using peptide bond formation techniques. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the product.

Analyse Chemischer Reaktionen

GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMID hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung zur Untersuchung der Peptidbindungsbildung und -stabilität verwendet.

Medizin: Die Forschung untersucht ihre potenziellen therapeutischen Anwendungen, einschließlich Enzyminhibition und Modulation biologischer Pfade.

Industrie: Es kann bei der Entwicklung von peptidbasierten Medikamenten und als Referenzverbindung in der analytischen Chemie verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMID beinhaltet seine Wechselwirkung mit der Prolyl-Tripeptidyl-Peptidase, einem Enzym, das in Porphyromonas gingivalis gefunden wird . Die Verbindung bindet an das aktive Zentrum des Enzyms, hemmt dessen Aktivität und beeinflusst die biologischen Pfade, die von diesem Enzym reguliert werden. Diese Wechselwirkung kann zu verschiedenen biochemischen Effekten führen, einschließlich der Modulation der Peptidverarbeitung und Signalwege.

Wirkmechanismus

The mechanism of action of GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE involves its interaction with prolyl tripeptidyl peptidase, an enzyme found in Porphyromonas gingivalis . The compound binds to the active site of the enzyme, inhibiting its activity and affecting the biological pathways regulated by this enzyme. This interaction can lead to various biochemical effects, including modulation of peptide processing and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMID ist aufgrund seiner spezifischen Aminosäuresequenz und des Vorhandenseins einer Naphthylgruppe einzigartig. Ähnliche Verbindungen umfassen:

GLYCYLALANYL-L-PROLINEAMID: Es fehlt die Naphthylgruppe, was zu unterschiedlichen biochemischen Eigenschaften führt.

GLYCYLALANYL-N-2-NAPHTHYL-L-VALINEAMID: Enthält einen Valinrest anstelle von Prolin, wodurch seine Wechselwirkung mit Enzymen verändert wird.

GLYCYLALANYL-N-1-NAPHTHYL-L-PROLINEAMID: Die Position der Naphthylgruppe ist unterschiedlich, was ihre chemische Reaktivität und biologische Aktivität beeinflusst.

Eigenschaften

Molekularformel |

C20H24N4O3 |

|---|---|

Molekulargewicht |

368.4 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C20H24N4O3/c1-13(22-18(25)12-21)20(27)24-10-4-7-17(24)19(26)23-16-9-8-14-5-2-3-6-15(14)11-16/h2-3,5-6,8-9,11,13,17H,4,7,10,12,21H2,1H3,(H,22,25)(H,23,26)/t13-,17-/m0/s1 |

InChI-Schlüssel |

KCELZXZDIUJGNM-GUYCJALGSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN |

Kanonische SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-[(2',4'-difluoro-4-hydroxy-5-iodobiphenyl-3-YL)carbonyl]-beta-alaninate](/img/structure/B10757199.png)

![7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine](/img/structure/B10757205.png)

![4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride](/img/structure/B10757207.png)

![(2r)-2-(4-Chlorophenyl)-2-[4-(1h-Pyrazol-4-Yl)phenyl]ethanamine](/img/structure/B10757211.png)

![4-[(Cyclopropylethynyl)oxy]-6-fluoro-3-isopropylquinolin-2(1H)-one](/img/structure/B10757213.png)

![6-chloro-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1-benzothiophene-2-sulfonamide](/img/structure/B10757246.png)

![N-[(1s)-1-{1-[(1r,3e)-1-Acetylpent-3-En-1-Yl]-1h-1,2,3-Triazol-4-Yl}-1,2-Dimethylpropyl]benzamide](/img/structure/B10757248.png)

![2-{[(6-Oxo-1,6-Dihydropyridin-3-Yl)methyl]amino}-N-[4-Propyl-3-(Trifluoromethyl)phenyl]benzamide](/img/structure/B10757254.png)